Cas no 91-81-6 (Tripelennamine)

Tripelennamine structure
Tripelennamine structure
Nombre del producto:Tripelennamine
Número CAS:91-81-6
MF:C16H21N3
Megavatios:255.358043432236
CID:93671
PubChem ID:5587

Tripelennamine Propiedades químicas y físicas

Nombre e identificación

    • Tripelennamine
    • Tripelennamine [BAN]
    • Tripelennamine [INN]
    • 1,2-Ethanediamine, N,N-dimethyl-N'-(phenylmethyl)-N'-2-pyridinyl-
    • 2-(Benzyl(2-dimethylaminoethyl)amino)pyridine
    • 2-(N-Benzyl-N-(2-dimethylaminoethyl)amino)pyridine
    • 2750 R.P.
    • N'-benzyl-N,N-dimethyl-N'-pyridin-2-ylethane-1,2-diamine
    • Benzoxale
    • Cizaron
    • N-benzyl-N',N'-dimethyl-N-[2]pyridyl-ethylenediamine
    • N-benzyl-N',N'-dimethyl-N-pyridin-2-yl-ethane-1,2-diamine
    • Piribenzil
    • Pyribenzamine
    • Pyrinamine base
    • Resistamine
    • Tonaril
    • tripelenamin
    • Tripelennamin
    • Tripelennamina
    • 1,2-Ethanediamine, N,N-dimethyl-N′-(phenylmethyl)-N′-2-pyridinyl- (9CI)
    • Ethylenediamine, N-benzyl-N′,N′-dimethyl-N-2-pyridyl- (4CI)
    • N1,N1-Dimethyl-N2-(phenylmethyl)-N2-2-pyridinyl-1,2-ethanediamine (ACI)
    • Pyridine, 2-[benzyl[2-(dimethylamino)ethyl]amino]- (8CI)
    • 1,2-Ethanediamine N1,N1-dimethyl-N2-(phenylmethyl)-N2-2-pyridinyl-
    • 2-[Benzyl(2-dimethylaminoethyl)amino]pyridine
    • MeSH ID: D014309
    • N,N-Dimethyl-N′-benzyl-N′-(α-pyridyl)ethylenediamine
    • N-Benzyl-N′,N′-dimethyl-N-2-pyridylethylenediamine
    • NSC 118946
    • PBZ
    • Pyribenzamin
    • Tripelenamine
    • Pyridbenzamine
    • NCI-C60662
    • DB00792
    • SCHEMBL17970
    • pyridine, 2-[benzyl(2-dimethylaminoethyl)amino]-
    • EN300-708778
    • KBio2_000621
    • Tripelennamine 1000 microg/mL in Acetonitrile
    • KBio2_003189
    • Benzyl-(alpha-pyridyl)-dimethylaethylendiamin
    • Pyridine, 2-[benzyl[2-(dimethylamino)ethyl]amino]-
    • AB00053562_13
    • N-Benzyl-N',N'-dimethyl-N-2-pyridylethylenediamine
    • Vetibenzamina
    • 5-22-08-00378 (Beilstein Handbook Reference)
    • Benzyl-(alpha-pyridyl)-dimethylaethylendiamin [German]
    • Pyridine, 2-(benzyl(2-(dimethylamino)ethyl)amino)-
    • Tripelennamine (INN)
    • N-Benzyl-N',N'-dimethyl-N-2-(pyridylethylene)diamine
    • AntiAllergicum Medivet (Salt/Mix)
    • Stanzamine (Salt/Mix)
    • Oprea1_266730
    • IDI1_000534
    • WLN: T6NJ BN1R&2N1&1
    • ReCovr (Salt/Mix)
    • CHEBI:9741
    • Tripelennamina [Italian]
    • DA-78629
    • N,N-Dimethyl-N'-benzyl-N'-(alpha-pyridyl)ethylenediamine
    • BSPBio_003252
    • N'-benzyl-N,N-dimethyl-N'-pyridin-2-ylethane-1,2-diamine;hydron;chloride
    • Spectrum4_000374
    • NCGC00018125-03
    • D08645
    • EINECS 202-100-1
    • DTXCID803717
    • KBio3_002472
    • N,N-Dimethyl-N'-(phenylmethyl)-N'-2-pyridinyl-1,2-ethanediamine
    • 1,2-Ethanediamine,N1,N1-dimethyl-N2-(phenylmethyl)-N2-2-pyridinyl-
    • Pyristine (piristina)
    • NS00003396
    • N,N-dimethyl-N'-(phenylmethyl)-N'-pyridin-2-ylethane-1,2-diamine
    • Tripelennaminum
    • Ts and Blues
    • SBI-0051548.P002
    • L000603
    • DivK1c_000534
    • CAS_91-81-6
    • Spectrum_000141
    • .beta.-Dimethylaminoethyl-2-pyridylbenzylamine
    • BRD-K57033106-003-19-7
    • N-Benzyl-N-(2-pyridyl)-N',N'-dimethyl ethylenediamine
    • Benzyl-.alpha.-pyridyl-dimethyl-aethylendiamin
    • BRD-K57033106-048-04-4
    • N\\'-benzyl-N,N-dimethyl-N\\'-pyridin-2-ylethane-1,2-diamine
    • NINDS_000534
    • 1, N,N-dimethyl-N'-(phenylmethyl)-N'-2-pyridinyl-
    • UNII-3C5ORO99TY
    • BRN 0227074
    • Spectrum3_001696
    • N,N-Dimethyl-N'-benzyl-N'-(2-pyridyl)ethylenediamine
    • BRD-K57033106-048-02-8
    • BRD-K57033106-048-03-6
    • Tripelennaminum [INN-Latin]
    • 2-[N-Benzyl-N-(2-dimethylaminoethyl)amino]pyridine
    • NSC_5587
    • Tripelenamina
    • N-Benzyl-N',N'-dimethyl-N-pyridin-2-ylethane-1,2-diamine
    • AB00053562_14
    • NCGC00018125-01
    • Q415203
    • Tripelenamina (INN-Spanish)
    • Spectrum2_000957
    • NSC118946
    • DTXSID8023717
    • .beta.-Dimethylaminoethyl-2-pyridylaminotoluene
    • HSDB 5191
    • TRIPELENNAMINE [MI]
    • NCGC00018125-02
    • N,N-Dimethyl-N'-benzyl-N'-(.alpha.-pyridyl)ethylenediamine
    • BDBM81471
    • 2-(benzyl(2-(dimethylamino)ethyl)amino)pyridine
    • KBioGR_000867
    • R06AC04
    • Ahistamin (Salt/Mix)
    • beta-Dimethylaminoethyl-2-pyridylbenzylamine
    • KBio1_000534
    • Tripelenamina [INN-Spanish]
    • WLN: T6NJ BN1R&2N1&1 &GH
    • Tripelennamine [INN:BAN]
    • NSC-118946
    • beta-Dimethylaminoethyl-2-pyridylaminotoluene
    • Benzyl-(.alpha.-pyridyl)-dimethylaethylendiamin
    • CHEMBL1241
    • KBioSS_000621
    • 3C5ORO99TY
    • KBio2_005757
    • Spectrum5_001581
    • GTPL7318
    • SPBio_000954
    • TRIPELENNAMINE [WHO-DD]
    • CS-0009189
    • Tripelennaminum (INN-Latin)
    • 91-81-6
    • Triplennamine
    • Tri-Tumine (Salt/Mix)
    • Dehistin (Salt/Mix)
    • HY-17428A
    • Ethylenediamine, N-benzyl-N',N'-dimethyl-N-(2-pyridyl)-
    • Tripelannamine
    • D04AA04
    • TRIPELENNAMINE [HSDB]
    • C07180
    • TRIPELENNAMINE [VANDF]
    • N-Benzyl-N',N'-dimethyl-N-(2-pyridyl)ethylenediamine
    • Tripellenamine
    • N-benzyl-N-[2-(dimethylamino)ethyl]pyridin-2-amine
    • Renchi: 1S/C16H21N3/c1-18(2)12-13-19(16-10-6-7-11-17-16)14-15-8-4-3-5-9-15/h3-11H,12-14H2,1-2H3
    • Clave inchi: UFLGIAIHIAPJJC-UHFFFAOYSA-N
    • Sonrisas: N1C(N(CCN(C)C)CC2C=CC=CC=2)=CC=CC=1

Atributos calculados

  • Calidad precisa: 255.17400
  • Masa isotópica única: 255.173547683g/mol
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 0
  • Recuento de receptores de enlace de hidrógeno: 3
  • Recuento de átomos pesados: 19
  • Cuenta de enlace giratorio: 6
  • Complejidad: 236
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Xlogp3: nothing
  • Superficie del Polo topológico: 19.4Ų
  • Carga superficial: 0
  • Recuento de constructos de variantes mutuas: nothing

Propiedades experimentales

  • Denso: 1.0683 (rough estimate)
  • Punto de fusión: 25°C
  • Punto de ebullición: bp0.1 138-142°; bp1.7 185-190°; bp20 193-205°
  • índice de refracción: nD25 1.5759-1.5765
  • Estabilidad / vida útil: Stable. Incompatible with strong oxidizing agents.
  • PSA: 19.37000
  • Logp: 2.64980

Tripelennamine PrecioMás >>

Empresas No. Nombre del producto Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
TRC
T215630-5mg
Tripelennamine
91-81-6
5mg
$ 390.00 2022-06-02
TRC
T215630-10mg
Tripelennamine
91-81-6
10mg
$ 620.00 2022-06-02
Enamine
EN300-708778-1.0g
N-benzyl-N-[2-(dimethylamino)ethyl]pyridin-2-amine
91-81-6
1g
$0.0 2023-06-05
TRC
T215630-2.5mg
Tripelennamine
91-81-6
2.5mg
$ 210.00 2022-06-02

Tripelennamine Métodos de producción

Synthetic Routes 1

Condiciones de reacción
1.1 Reagents: Potassium tert-butoxide Catalysts: Cuprous iodide Solvents: Glycerol ,  Choline chloride ;  12 h, 80 °C
Referencia
Sustainable and Scalable Two-Step Synthesis of Thenfadil and Some Analogs in Deep Eutectic Solvents: From Laboratory to Industry
Quivelli, Andrea Francesca; Rossi, Federico Vittorio; Vitale, Paola; Garcia-Alvarez, Joaquin; Perna, Filippo Maria ; et al, ACS Sustainable Chemistry & Engineering, 2022, 10(13), 4065-4072

Synthetic Routes 2

Condiciones de reacción
1.1 Reagents: Lithium amide Solvents: Toluene ;  8 h, reflux
Referencia
Design, synthesis, and biological evaluation of novel FAK scaffold inhibitors targeting the FAK-VEGFR3 protein-protein interaction
Gogate, Priyanka N.; Ethirajan, Manivannan; Kurenova, Elena V.; Magis, Andrew T.; Pandey, Ravindra K.; et al, European Journal of Medicinal Chemistry, 2014, 80, 154-166

Synthetic Routes 3

Condiciones de reacción
1.1 Reagents: Sodium tert-butoxide Catalysts: 2873417-75-3 Solvents: 1,4-Dioxane ;  12 h, 100 °C
Referencia
A General C-N Cross-Coupling to Synthesize Heteroaryl Amines Using a Palladacyclic N-Heterocyclic Carbene Precatalyst
Fan, Ruoqian; Kuai, Meiying; Lin, Dong; Bauer, Felix; Fang, Weiwei, Organic Letters, 2022, 24(47), 8688-8693

Synthetic Routes 4

Condiciones de reacción
1.1 Reagents: Lithium amide Solvents: Acetonitrile ;  5 min, rt
1.2 48 h, reflux
Referencia
Dual Metalation in a Two-Dimensional Covalent Organic Framework for Photocatalytic C-N Cross-Coupling Reactions
Jati, Ayan ; Dey, Kaushik ; Nurhuda, Maryam ; Addicoat, Matthew A. ; Banerjee, Rahul ; et al, Journal of the American Chemical Society, 2022, 144(17), 7822-7833

Synthetic Routes 5

Condiciones de reacción
1.1 Reagents: Magnesate(1-), dichloro(1-methylethyl)-, lithium (1:1) Solvents: Tetrahydrofuran ;  15 min, 0 °C; 15 min, 25 °C
1.2 Solvents: Tetrahydrofuran ;  0 °C; 8 h, 25 °C
1.3 Reagents: Water
Referencia
Amination of Phosphorodiamidate-Substituted Pyridines and Related N-Heterocycles with Magnesium Amides
Balkenhohl, Moritz; Heinz, Benjamin; Abegg, Thomas; Knochel, Paul, Organic Letters, 2018, 20(24), 8057-8060

Synthetic Routes 6

Condiciones de reacción
1.1 Catalysts: Bis(dichloro(η6-p-cymene)ruthenium) ,  Bis[2-(diphenylphosphino)phenyl] ether Solvents: Toluene ;  rt; 10 min, rt; rt → reflux; 24 h, reflux
Referencia
Ruthenium-Catalyzed N-Alkylation of Amines and Sulfonamides Using Borrowing Hydrogen Methodology
Hamid, M. Haniti S. A.; Allen, C. Liana; Lamb, Gareth W.; Maxwell, Aoife C.; Maytum, Hannah C.; et al, Journal of the American Chemical Society, 2009, 131(5), 1766-1774

Synthetic Routes 7

Condiciones de reacción
Referencia
Zn(II)-Catalyzed Selective N-Alkylation of Amines with Alcohols Using Redox Noninnocent Azo-Aromatic Ligand as Electron and Hydrogen Reservoir
Chakraborty, Subhajit ; Mondal, Rakesh ; Pal, Subhasree ; Guin, Amit Kumar ; Roy, Lisa ; et al, Journal of Organic Chemistry, 2023, 88(2), 771-787

Synthetic Routes 8

Condiciones de reacción
1.1 Reagents: Sodium tert-butoxide Catalysts: Triphenylborane ,  Bis(1,5-cyclooctadiene)nickel ,  1H-Imidazolium, 1,3-bis[2,6-bis(1-methylethyl)phenyl]-4,5-dihydro-, chloride (1:… Solvents: Xylene ;  rt → 60 °C; 16 h, 60 °C
Referencia
Nickel-Catalyzed Intramolecular Desulfitative C-N Coupling: A Synthesis of Aromatic Amines
Liu, Jiangjun; Jia, Xiuwen; Chen, Xuemeng; Sun, Haotian; Li, Yue; et al, Journal of Organic Chemistry, 2020, 85(8), 5702-5711

Tripelennamine Raw materials

Tripelennamine Preparation Products

Proveedores recomendados
Hubei Henglvyuan Technology Co., Ltd
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Lote
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Lote
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Changzhou Guanjia Chemical Co., Ltd
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Lote
Changzhou Guanjia Chemical Co., Ltd
BIOOKE MICROELECTRONICS CO.,LTD
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Reactivos
BIOOKE MICROELECTRONICS CO.,LTD
Shanghai Joy Biotech Ltd
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Lote
Shanghai Joy Biotech Ltd